7-chloro-N-(3,5-dimethoxyphenyl)quinazolin-4-amine
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Overview
Description
7-chloro-N-(3,5-dimethoxyphenyl)quinazolin-4-amine is a quinazoline derivative known for its diverse biological activities. Quinazoline derivatives are significant in medicinal chemistry due to their wide range of pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities .
Scientific Research Applications
7-chloro-N-(3,5-dimethoxyphenyl)quinazolin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Mechanism of Action
Target of Action
Quinazolinone derivatives, a class to which this compound belongs, have been reported to exhibit broad-spectrum antimicrobial activity . They have been found to inhibit biofilm formation in Pseudomonas aeruginosa, a bacterium regulated by the quorum sensing system .
Mode of Action
For instance, some quinazolinone derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa at sub-minimum inhibitory concentrations (sub-MICs) . They decrease cell surface hydrophobicity, compromising bacterial cells adhesion, and curtail the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .
Biochemical Pathways
For instance, they have been found to impede Pseudomonas cells’ twitching motility, a trait that augments the cells’ pathogenicity and invasion potential .
Pharmacokinetics
It’s important to note that the substituent at the phenyl ring attached to the amide nitrogen is essential for the anti-proliferative activity of quinazolinone derivatives .
Result of Action
For instance, they have been found to inhibit biofilm formation in Pseudomonas aeruginosa and decrease other virulence factors at low concentrations without affecting bacterial growth .
Biochemical Analysis
Biochemical Properties
Quinazolinone derivatives, a closely related class of compounds, have been found to exhibit a broad range of biological activities . They interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Some quinazolinone derivatives have shown significant antiproliferative activity against various cancer cell lines
Molecular Mechanism
Quinazolinone derivatives have been found to interact with various biomolecules, leading to changes in gene expression and enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-(3,5-dimethoxyphenyl)quinazolin-4-amine typically involves the reaction of 7-chloro-4-quinazolinone with 3,5-dimethoxyaniline under specific conditions. The reaction is usually carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-(3,5-dimethoxyphenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The quinazoline ring can undergo oxidation and reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as DMF or DMSO.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction reactions can modify the functional groups on the quinazoline ring .
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-N-(2,4-dimethoxyphenyl)quinazolin-4-amine
- 7-chloro-N-(3,5-dimethoxyphenyl)quinoxalin-4-amine
- 7-chloro-N-(3,5-dimethoxyphenyl)quinoline-4-amine
Uniqueness
7-chloro-N-(3,5-dimethoxyphenyl)quinazolin-4-amine is unique due to its specific substitution pattern on the quinazoline ring, which can influence its biological activity and chemical reactivity. The presence of the 3,5-dimethoxyphenyl group can enhance its interaction with certain molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
7-chloro-N-(3,5-dimethoxyphenyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-21-12-6-11(7-13(8-12)22-2)20-16-14-4-3-10(17)5-15(14)18-9-19-16/h3-9H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDFWBGQAAMFCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2=NC=NC3=C2C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.